Ethyl 3-amino-4-[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]benzoate
Description
Ethyl 3-amino-4-[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]benzoate is a benzoate ester derivative featuring a complex amino substituent at the 4-position of the aromatic ring. This compound is structurally characterized by the presence of a tetrahydro-2H-pyran (THP) ring linked via a methylene group to the secondary amine. The THP moiety introduces conformational rigidity and enhanced lipophilicity, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
ethyl 3-amino-4-[methyl(oxan-4-ylmethyl)amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-3-21-16(19)13-4-5-15(14(17)10-13)18(2)11-12-6-8-20-9-7-12/h4-5,10,12H,3,6-9,11,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAMLUOGGXNYDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N(C)CC2CCOCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-amino-4-[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]benzoate (CAS No. 1219967-51-7) is a synthetic compound with potential biological activities that warrant detailed exploration. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C₁₆H₂₄N₂O₃
- Molecular Weight : 292.37 g/mol
- MDL Number : MFCD13561785
- Hazard Classification : Irritant
The biological activity of this compound is primarily linked to its ability to interact with various cellular pathways. Preliminary studies suggest that it may function as an inhibitor of specific enzymes and receptors involved in cancer progression and neurodegenerative diseases.
- Inhibition of EZH2 and HSP90 : Recent research indicates that derivatives of this compound may act as dual inhibitors of EZH2 (a histone methyltransferase) and HSP90 (a chaperone protein). These interactions are crucial for regulating gene expression and protein folding, respectively, which are often dysregulated in cancers such as glioblastoma .
- Cell Cycle Regulation : The compound has been shown to induce cell cycle arrest in cancer cells, particularly at the M phase. This effect is associated with increased apoptosis and altered gene expression related to cell division .
Table 1: Summary of Biological Activities
Case Studies
- Anti-Glioblastoma Efficacy : A study evaluated the efficacy of a compound related to this compound in xenograft models of glioblastoma multiforme (GBM). The results demonstrated significant tumor reduction and enhanced survival rates in treated mice compared to controls .
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of similar compounds, highlighting their ability to mitigate oxidative stress and promote neuronal survival in models of neurodegeneration . These findings suggest potential therapeutic applications for conditions like Alzheimer's disease.
Scientific Research Applications
Medicinal Chemistry
This compound is of particular interest in medicinal chemistry due to its structural similarity to known pharmacophores. The presence of the amino group suggests potential activity as a drug candidate targeting various biological pathways.
- Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. Ethyl 3-amino-4-[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]benzoate may be evaluated for its ability to inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest.
Neuropharmacology
The compound's potential neuroactive properties stem from its ability to cross the blood-brain barrier, attributed to the tetrahydropyran moiety. This feature makes it a candidate for research into neuroprotective agents or treatments for neurodegenerative diseases.
- Cognitive Enhancement : Investigations into compounds that enhance cognitive function could explore this compound's efficacy in improving memory and learning through modulation of neurotransmitter systems.
Anti-inflammatory Properties
Inflammation is a critical factor in many chronic diseases. Research indicates that compounds with similar amine and benzoate functionalities can exert anti-inflammatory effects.
- Potential Applications : this compound could be tested for its ability to reduce inflammatory markers in vitro and in vivo.
Case Studies and Research Findings
Comparison with Similar Compounds
Key Observations :
- The THP-containing compound has the highest molecular weight and complexity, likely reducing aqueous solubility compared to simpler analogs like Ethyl-4-hydroxy benzoate .
Physicochemical Properties
While specific data (e.g., melting point, solubility) for the target compound are unavailable, trends can be inferred:
- Lipophilicity : The THP ring increases logP compared to hydroxyethyl-substituted analogs, as seen in (252.31 g/mol) vs. the target compound (305.40 g/mol).
- Stability : The rigid THP ring may improve resistance to enzymatic degradation compared to flexible alkyl chains in and .
Pharmacological Potential
- Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate : Serves as an intermediate for benzimidazoles, which exhibit antimicrobial and anticancer activities.
- Pyrazole-containing analogs : Demonstrate applications in synthesizing heterocycles with reported kinase inhibition or anti-inflammatory properties.
Preparation Methods
Reductive Amination-Based Synthesis
This method, adapted from Tazemetostat synthesis protocols, proceeds as follows:
a. Initial Esterification
- Starting material : 5-bromo-2-methyl-3-nitrobenzoic acid is esterified to form the methyl ester derivative (yield: ~90%).
- Reagents : Methanol, acid catalyst (e.g., H₂SO₄).
c. Reductive Amination with Tetrahydro-2H-pyran-4-one
- The primary amine undergoes reductive amination with tetrahydro-2H-pyran-4-one using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (yield: ~88%).
- Intermediate : Methyl 5-bromo-2-methyl-3-((tetrahydro-2H-pyran-4-yl)amino)benzoate.
d. Ethylation via Reductive Amination
- The secondary amine is ethylated using acetaldehyde and NaBH(OAc)₃, forming the tertiary amine (yield: ~90%).
- Key product : Methyl 5-bromo-3-(ethyl(tetrahydro-2H-pyran-4-ylmethyl)amino)-2-methylbenzoate.
e. Ester Hydrolysis and Reformation
- The methyl ester is hydrolyzed to the carboxylic acid using LiOH, followed by re-esterification with ethanol to yield the ethyl ester.
Suzuki Coupling and Amidation Approach
A complementary route from dual EZH2-HSP90 inhibitor synthesis includes:
a. Biphenyl Framework Construction
- Suzuki-Miyaura coupling of brominated intermediates with nitrophenylboronic acids (yield: ~70%).
- Catalyst : Pd(PPh₃)₄ or similar palladium complexes.
b. Functional Group Transformations
- Nitro reduction to amine (Fe/NH₄Cl, yield: ~80%).
- Amidation with 2,4-dihydroxy-5-isopropylbenzoic acid (EDC/HOBt, yield: ~65%).
- The carboxylic acid intermediate is converted to the ethyl ester via carbodiimide-mediated coupling.
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Key Step | Reductive amination | Suzuki coupling |
| Yield (Overall) | ~50–62% | ~36–71% |
| Catalysts | NaBH(OAc)₃, Pd/C | Pd(PPh₃)₄, Fe/NH₄Cl |
| Complexity | Moderate | High |
Challenges and Optimizations
- Competing Debenzylation : Hydrogenation of benzyl-protected intermediates (e.g., in Method 2) risks O- vs. N-debenzylation, requiring precise conditions.
- Ester Stability : Hydrolysis of methyl esters (LiOH) must avoid over-degradation of the aromatic core.
Critical Reagents and Conditions
- Reducing Agents : NaBH₄ derivatives (for amination), Fe/NH₄Cl (for nitro reduction).
- Solvents : Dichloroethane, ethanol, DMSO.
- Catalysts : Palladium for cross-coupling, Pd/C for hydrogenation.
Q & A
Q. What are the optimal synthetic routes for Ethyl 3-amino-4-[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]benzoate?
The synthesis typically involves multi-step reactions, including:
- Amination and coupling : Reacting 3-amino-4-methylaminobenzoate precursors with tetrahydro-2H-pyran-4-ylmethyl derivatives under nucleophilic substitution conditions. For example, similar procedures use triethylamine as a base and DMAP as a catalyst in THF to facilitate esterification or coupling reactions .
- Purification : Column chromatography (e.g., silica gel with 15% ethyl acetate in pentane) is commonly employed to isolate the target compound .
- Validation : Confirm yield and purity via LC-MS or NMR, referencing protocols for analogous benzoate esters .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- NMR spectroscopy : Analyze proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, methyl groups in the tetrahydro-2H-pyran moiety at δ 1.2–1.8 ppm).
- Mass spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .
- X-ray crystallography : Employ SHELXL for crystal structure refinement, particularly for resolving stereochemistry of the tetrahydro-2H-pyran substituent .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
- Cross-validation : Compare NMR data with structurally similar compounds (e.g., Ethyl 3-amino-4-(cyclohexylamino)benzoate ).
- Crystallographic refinement : Use SHELX programs to resolve ambiguities in bond angles or stereochemistry, especially for the tetrahydro-2H-pyran ring .
- Computational modeling : Validate proposed structures via DFT calculations (e.g., optimizing geometry in Gaussian 09) to match experimental NMR shifts.
Q. What strategies are effective for modifying the tetrahydro-2H-pyran substituent to study structure-activity relationships (SAR)?
- Substituent variation : Replace the methyl group on the tetrahydro-2H-pyran ring with bulkier alkyl chains (e.g., ethyl or cyclohexyl) to assess steric effects .
- Functional group introduction : Incorporate electron-withdrawing groups (e.g., nitro or cyano) to modulate electronic properties, following protocols for analogous benzoate esters .
- Biological assays : Test modified derivatives in target-specific assays (e.g., enzyme inhibition) to correlate structural changes with activity .
Q. How can mechanistic insights into the compound’s synthesis be gained through kinetic or isotopic labeling studies?
- Kinetic profiling : Monitor reaction intermediates via in-situ FTIR or HPLC to identify rate-limiting steps (e.g., esterification or amination) .
- Isotopic labeling : Use ¹³C-labeled starting materials to trace carbon migration during coupling reactions .
- Catalyst optimization : Screen alternative catalysts (e.g., HOBt/DCC for amide bond formation) to improve reaction efficiency .
Methodological Considerations
Q. What analytical techniques are recommended for quantifying this compound in complex matrices?
- Solid-phase microextraction (SPME) : Extract the compound from mixtures using polydimethylsiloxane (PDMS) fibers, followed by GC-MS quantification .
- HPLC-DAD : Employ C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% formic acid) for high sensitivity .
Q. How can crystallographic twinning or disorder in the tetrahydro-2H-pyran moiety be addressed?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
